molecular formula C20H24N2O4 B5549964 (3S*,4R*)-1-[3-(3,5-二甲基异恶唑-4-基)丙酰]-4-(2-甲基苯基)吡咯烷-3-羧酸

(3S*,4R*)-1-[3-(3,5-二甲基异恶唑-4-基)丙酰]-4-(2-甲基苯基)吡咯烷-3-羧酸

货号 B5549964
分子量: 356.4 g/mol
InChI 键: DOIMNMRXLGTORE-ZWKOTPCHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex molecules similar to this compound typically involves diastereoselective routes. One example is the synthesis of 3-aryl(pyrrolidin-1-yl)butanoic acids, which utilizes a rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids. This method provides the (S) absolute configuration for the major product, indicating a precise control over the stereochemistry of the molecule during its synthesis (Procopiou et al., 2018).

Molecular Structure Analysis

The molecular structure of molecules within this class often involves complex stereochemistry and functional group arrangements. Crystallography studies can confirm their structure, as seen in compounds with related scaffolds where X-ray crystallography has determined the absolute configurations and stereochemistry (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Chemical reactions involving this compound could include interactions with other chemical entities leading to modifications in its structure and properties. The presence of functional groups like the isoxazole ring and carboxylic acid moiety suggests that it could undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and esterification processes (Ruano, Fajardo, & Martín, 2005).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, can significantly influence their application and effectiveness in various domains. For instance, the solubility in saline and pharmacokinetic properties are critical for determining the potential use of compounds in medical applications (Procopiou et al., 2018).

科学研究应用

  1. 特发性肺纤维化治疗: Anderson 等人 (2016) 的一项研究重点关注相关化合物的合成和绝对构型的测定,作为特发性肺纤维化的潜在治疗剂。该化合物已进行 I 期临床试验,突显了其在治疗肺部疾病的医学研究中的重要性 (Anderson 等人,2016).

  2. 化学中的催化反应: Bacchi 等人 (2005) 对使用钯催化的取代 γ-氧代炔烃的氧化环化-烷氧羰基化进行了研究,从而合成杂环衍生物。这项研究有助于理解合成化学中的复杂催化过程,这与药品和其他化学产品的开发相关 (Bacchi 等人,2005).

  3. 抗癌剂: Rostom 等人 (2011) 描述了具有各种药效团的新型 3-氰基-1,4,6-三取代-2(1H)-吡啶酮的合成,并评估了它们的体外抗癌活性。这项研究对于持续寻找有效的抗癌剂至关重要,展示了复杂有机化合物在潜在癌症治疗中的作用 (Rostom 等人,2011).

  4. 肺纤维化的整合素抑制: Procopiou 等人 (2018) 发现了一种非肽类 αvβ6 整合素抑制剂,该抑制剂有望成为治疗特发性肺纤维化的治疗剂。该化合物对 αvβ6 整合素的高亲和力和选择性,以及其药代动力学特性,使其成为药物化学中一个有趣的研究课题 (Procopiou 等人,2018).

  5. 抗惊厥和抗伤害感受活性: Kamiński 等人 (2016) 探索了源自吡咯烷二酮的新型杂合分子,以了解其潜在的抗惊厥和抗伤害感受活性。这项研究突出了吡咯烷衍生物在癫痫和疼痛管理新药开发中的重要性 (Kamiński 等人,2016).

  6. 分子对接和抗菌活性: Flefel 等人 (2018) 对新型吡啶和稠合吡啶衍生物进行了合成、分子对接和体外筛选,包括它们的抗菌和抗氧化活性。这些发现有助于持续研究新的抗菌剂 (Flefel 等人,2018).

属性

IUPAC Name

(3S,4R)-1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-12-6-4-5-7-15(12)17-10-22(11-18(17)20(24)25)19(23)9-8-16-13(2)21-26-14(16)3/h4-7,17-18H,8-11H2,1-3H3,(H,24,25)/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIMNMRXLGTORE-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)CCC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@@H]2CN(C[C@H]2C(=O)O)C(=O)CCC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。